molecular formula C10H8Cl2O4 B8567462 Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis- CAS No. 31250-16-5

Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-

Cat. No. B8567462
M. Wt: 263.07 g/mol
InChI Key: DPOOMESCNQUGCQ-UHFFFAOYSA-N
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Patent
US04156683

Procedure details

30 g. Of the above acid are added to a mixture of 200 ml. anhydrous benzene. Then 35 g. oxalylchloride are added, the flask being protected by a calcium chloride tube. The mixture is stirred for four days and the diacid progressively dissolves as it is being transformed into the corresponding dichloride. The solution is then evaporated to dryness (without heating) leaving a brownish solid residue which is recrystallized from a mixture of chloroform-benzene giving white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[Cl:6][C:1]([CH2:2][O:3][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:3][CH2:2][C:1]([Cl:6])=[O:5])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Of the above acid are added to a mixture of 200 ml
CUSTOM
Type
CUSTOM
Details
the flask being protected by a calcium chloride tube
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated to dryness (without heating)
CUSTOM
Type
CUSTOM
Details
leaving a brownish solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of chloroform-benzene giving white crystals

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
ClC(=O)COC1=C(C=CC=C1)OCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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